1-(4-((2-Ethoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride
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Overview
Description
1-(4-((2-Ethoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((2-Ethoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the piperazine derivative.
Sulfonylation: The sulfonyl group is introduced by reacting the piperazine derivative with a sulfonyl chloride in the presence of a base.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-((2-Ethoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ethoxyphenyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the ethoxyphenyl group.
Reduction: Reduced derivatives of the piperazine ring.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-(4-((2-Ethoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-((2-Ethoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Phenylsulfonyl)piperazin-1-yl)propan-2-ol hydrochloride
- 1-(4-(Methylsulfonyl)piperazin-1-yl)propan-2-ol hydrochloride
- 1-(4-(Ethylsulfonyl)piperazin-1-yl)propan-2-ol hydrochloride
Uniqueness
1-(4-((2-Ethoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other piperazine derivatives and makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[4-(2-ethoxyphenyl)sulfonylpiperazin-1-yl]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S.ClH/c1-3-21-14-6-4-5-7-15(14)22(19,20)17-10-8-16(9-11-17)12-13(2)18;/h4-7,13,18H,3,8-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWDVVQDBBNVGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)CC(C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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